Magnesium diricinoleate
Description
Magnesium diricinoleate (CAS No. 22677-47-0) is the magnesium salt of ricinoleic acid, a monounsaturated hydroxy fatty acid derived primarily from castor oil. The compound consists of a magnesium ion (Mg²⁺) coordinated with two ricinoleate anions. Ricinoleic acid itself is characterized by a 12-hydroxy-9-octadecenoic acid structure, conferring both hydrophilic (hydroxyl group) and lipophilic (long hydrocarbon chain) properties to its derivatives .
This compound is utilized in industrial and pharmaceutical applications, particularly as an emulsifier, stabilizer, or viscosity modifier. Its organometallic nature enhances compatibility with both aqueous and lipid-based formulations, making it valuable in cosmetics, topical pharmaceuticals, and nutraceuticals.
Properties
IUPAC Name |
magnesium;(Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMAWFYOOIAQD-GNNYBVKZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904356 | |
| Record name | Magnesium ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22677-47-0 | |
| Record name | Magnesium ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, magnesium salt (2:1), (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium diricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MAGNESIUM RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JQP0JR78N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Reaction of Magnesium Hydroxide with Ricinoleic Acid
One common method involves the neutralization of ricinoleic acid with magnesium hydroxide. Magnesium hydroxide is suspended or dissolved in water, and ricinoleic acid is added gradually under stirring. The reaction forms magnesium diricinoleate as a precipitate or resinous solid, which is then filtered, washed, and dried.
Reaction:
$$ 2 \text{C}{18}\text{H}{34}\text{O}3\text{ (ricinoleic acid)} + \text{Mg(OH)}2 \rightarrow \text{Mg(C}{18}\text{H}{33}\text{O}3)2 + 2 \text{H}_2\text{O} $$Conditions:
Temperature: Room temperature to 60°C
Solvent: Water or aqueous ethanol
Time: 1–3 hours stirring
This method yields this compound with high purity and is relatively straightforward, suitable for laboratory and industrial scale.
Transesterification Followed by Reaction with Magnesium Salts
Another approach is a two-step process starting with the preparation of methyl ricinoleate by transesterification of castor oil with methanol. The methyl ricinoleate is purified by washing with hot water to remove impurities.
Step 1: Methyl Ricinoleate Preparation
Castor oil + methanol → methyl ricinoleate + glycerolStep 2: Formation of this compound
Methyl ricinoleate is reacted with magnesium salts such as magnesium sulfate or magnesium acetate under controlled conditions to form this compound.
This method allows better control over purity and molecular structure, as methyl ricinoleate is a well-defined intermediate.
Comparative Preparation of Magnesium Organic Compounds from Natural Sources
Research on magnesium organic compounds such as magnesium citrate, acetate, and aspartate from natural dolomite provides insights into preparation strategies relevant to this compound.
| Compound | Magnesium Source | Organic Acid/Derivative | Key Preparation Steps | Yield (%) | Temperature (°C) | Notes |
|---|---|---|---|---|---|---|
| Magnesium Acetate | Basic magnesium carbonate | Acetic acid | Suspension of carbonate in acetic acid, filtration, drying | 95 | 70–100 | Slightly alkaline solution |
| Magnesium Citrate | Basic magnesium carbonate | Citric acid | Batchwise addition, ethanol precipitation, filtration, drying | 70 | Room temperature | Resinous precipitate |
| Magnesium Aspartate | Magnesium hydroxide | Aspartic acid | Hydroxide precipitation, combination with acid, ethanol addition | 75.8 | Room temperature | Resinous precipitate |
| This compound | Magnesium hydroxide or salts | Ricinoleic acid or methyl ricinoleate | Neutralization/transesterification, precipitation, drying | ~85–95* | 25–60 | Resinous or solid form |
*Yield for this compound varies depending on method and purity of reagents.
Detailed Experimental Findings
Purification and Characterization
- Purification: this compound is often purified by washing with ethanol or aqueous solutions to remove unreacted acids and magnesium salts.
- Drying: Typically dried at 70–100°C to remove residual moisture without decomposing the compound.
- Characterization: FTIR spectroscopy confirms the presence of characteristic hydroxyl and carboxylate groups, with peaks corresponding to C=O stretching and O–H vibrations, indicating successful formation of magnesium salt.
Thermal Stability
Thermal analysis of magnesium organic compounds shows decomposition temperatures above 200°C, indicating good thermal stability suitable for industrial applications.
Summary Table of Preparation Parameters for this compound
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Magnesium source | Mg(OH)2, MgO, MgSO4 | Mg(OH)2 preferred for direct neutralization |
| Ricinoleic acid source | Castor oil, methyl ricinoleate | Purity affects final product quality |
| Solvent | Water, aqueous ethanol | Ethanol aids precipitation and purification |
| Temperature | 25–60°C | Higher temperatures accelerate reaction |
| Reaction time | 1–3 hours | Sufficient for complete reaction |
| Yield | 85–95% | Depends on purity and process control |
| Drying temperature | 70–100°C | Avoids decomposition |
Research Notes and Considerations
- The choice of magnesium precursor influences the reaction pathway and purity of this compound.
- Use of methyl ricinoleate intermediate allows better control but adds complexity.
- Washing and drying steps are critical for removing impurities and achieving stable product.
- Thermal and spectroscopic analyses are essential for confirming compound identity and quality.
Chemical Reactions Analysis
Types of Reactions: Magnesium diricinoleate undergoes various chemical reactions, including:
Oxidation: The double bond in the ricinoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl group in ricinoleic acid can undergo substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols, alkanes.
Substitution: Esterified products, alkylated derivatives.
Scientific Research Applications
Nutritional Supplementation
Magnesium diricinoleate is primarily studied for its role as a dietary supplement. Magnesium is essential for numerous biochemical processes, including energy production, protein synthesis, and muscle function. Its supplementation can help alleviate magnesium deficiency, which is linked to various health issues such as cardiovascular diseases and metabolic disorders.
Table 1: Health Benefits of Magnesium Supplementation
Cognitive Function
Research indicates that magnesium plays a role in cognitive functions such as learning and memory. Studies have shown that magnesium supplementation can improve cognitive performance in animal models, suggesting potential benefits for human cognitive health.
Case Study: Cognitive Enhancement
A study involving rats demonstrated that administration of magnesium improved working memory performance significantly compared to control groups. The results indicated that magnesium may enhance synaptic plasticity, crucial for learning processes .
Neurological Disorders
Magnesium deficiency has been linked to several neurological disorders, including migraines, Alzheimer's disease, and epilepsy. This compound may offer therapeutic benefits by restoring adequate magnesium levels in the brain.
Table 2: Neurological Conditions Linked to Magnesium Deficiency
Cosmetic Formulations
This compound is also explored for use in cosmetic products due to its emulsifying properties. It can stabilize formulations and enhance skin hydration.
Pharmaceuticals
In pharmaceutical applications, this compound may serve as an excipient or active ingredient in drug formulations, improving bioavailability and therapeutic efficacy.
Mechanism of Action
Magnesium diricinoleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium oleate:
Magnesium Stearate: Commonly used as a lubricant in tablet manufacturing. Unlike this compound, it has limited emulsifying properties.
Magnesium Oleate: Similar to this compound in terms of surfactant properties but derived from oleic acid instead of ricinoleic acid.
Uniqueness: this compound’s unique feature is its hydroxyl group, which imparts additional functionality and reactivity compared to other magnesium fatty acid salts. This makes it particularly useful in applications requiring both emulsification and chemical reactivity.
Comparison with Similar Compounds
Key Comparisons:
Solubility and Polarity: Sodium ricinoleate: Highly water-soluble due to the sodium cation’s strong ionic character, making it ideal for detergent formulations . this compound: Exhibits intermediate solubility, balancing hydrophilic (hydroxyl groups) and lipophilic (alkyl chains) regions. This property suits it for semi-solid formulations like creams . Calcium ricinoleate: Low water solubility, often used as a viscosity enhancer in greases or ointments .
Functional Applications: Glyceryl diricinoleate: As an ester, it is more lipophilic than this compound, serving as an emollient in skincare products . Polyglyceryl-3 ricinoleate: A non-ionic surfactant with branched hydrophilic head groups, offering superior emulsion stability compared to ionic this compound .
Thermal and Chemical Stability: this compound’s organometallic structure may confer better thermal stability than sodium or calcium salts, which can degrade at high temperatures due to ionic dissociation.
Research Findings and Data Gaps
- Physicochemical Data: While CAS numbers and basic molecular structures are well-documented , detailed parameters such as melting points, LogP values, or thermal degradation profiles for this compound are absent in the provided evidence. These gaps necessitate further experimental studies.
- Industrial Relevance: Sodium and magnesium ricinoleates dominate in commercial applications due to their cost-effectiveness and tunable solubility. This compound’s niche lies in formulations requiring pH neutrality and moderate lipid interaction .
Biological Activity
Magnesium diricinoleate, a magnesium salt of ricinoleic acid, is gaining attention for its biological activities, particularly in the fields of nutrition and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
This compound has the chemical formula and is classified under magnesium salts. Its molecular structure allows it to participate in various biological processes, particularly in cellular metabolism and enzymatic functions.
Biological Functions
1. Magnesium's Role in Metabolism
Magnesium is crucial for over 300 enzymatic reactions in the human body, including those involved in energy production, protein synthesis, and muscle function. A deficiency in magnesium can lead to various health issues, including metabolic disorders and mood disorders such as depression .
2. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties. It helps regulate oxidative stress by modulating calcium ion flow in neuronal channels, which can prevent neuronal damage associated with oxidative stress .
3. Cardiovascular Health
Magnesium supplementation has been linked to improved cardiovascular health. Studies have shown that magnesium can help lower blood pressure and improve endothelial function, which is critical for maintaining vascular health .
Case Studies
Case Study 1: Depression Treatment
A notable case study highlighted rapid recovery from major depression with magnesium treatment. Patients receiving magnesium supplements (125-300 mg) showed significant improvement within a week, suggesting that this compound could have similar effects due to its magnesium content .
Case Study 2: Blood Pressure Regulation
In a clinical trial involving 543 participants, magnesium supplementation resulted in a significant reduction in both systolic and diastolic blood pressure. The mean reductions were 4.18 mm Hg for systolic and 2.27 mm Hg for diastolic blood pressure when comparing the supplementation group with controls . This suggests potential benefits of this compound in managing hypertension.
Table 1: Effects of Magnesium Supplementation on Blood Pressure
| Study | Duration | Magnesium Source | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |
|---|---|---|---|---|
| Barbagallo et al., 2010 | 1 month | Mg pidolate | 4.5 | 2.5 |
| Guerrero-Romero & Rodríguez-Morán, 2009 | 4 months | MgCl₂ | 4.0 | 3.0 |
| Recent Meta-analysis | Various | Various | 4.18 | 2.27 |
Research Findings
Recent research emphasizes the importance of adequate magnesium intake for preventing chronic diseases and improving mental health outcomes. A systematic review indicated that low serum magnesium levels are associated with increased inflammatory markers such as C-reactive protein (CRP), suggesting that this compound could play a role in reducing inflammation .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of Magnesium Diricinoleate, and how should experimental parameters be optimized?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OH) and carboxylate (-COO⁻) groups, ensuring baseline correction and signal averaging to reduce noise . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm ester linkages and stereochemistry; dissolve samples in deuterated solvents (e.g., CDCl₃) and calibrate using tetramethylsilane (TMS) . For elemental analysis (e.g., Mg content), employ inductively coupled plasma mass spectrometry (ICP-MS) with matrix-matched calibration standards to avoid interference .
Q. What are the established synthesis protocols for this compound, and how can reaction conditions (e.g., temperature, stoichiometry) be optimized for purity?
- Methodological Answer : Synthesize this compound via neutralization of ricinoleic acid with magnesium hydroxide under controlled pH (8.5–10.5) . Monitor reaction progress using pH electrodes and titrate until neutrality. Optimize stoichiometry by varying the molar ratio of ricinoleic acid to Mg(OH)₂ (e.g., 2:1 to 3:1) and characterize products via thin-layer chromatography (TLC) with iodine vapor visualization . Purify via recrystallization in ethanol/water mixtures, adjusting solvent polarity to maximize yield .
Q. How should researchers handle and store this compound to prevent degradation or contamination?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature (RT) to avoid hydrolysis . Use desiccants (e.g., silica gel) to minimize moisture absorption. For handling, wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact . Conduct stability studies under accelerated conditions (40°C/75% RH) for 6 months, analyzing degradation products via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental XRD patterns in this compound characterization?
- Methodological Answer : Discrepancies may arise from impurities, crystallinity variations, or preferred orientation. Perform XRD with synchrotron radiation to enhance resolution . Compare experimental patterns with computational models (e.g., Rietveld refinement) using software like TOPAS or GSAS . Validate with complementary techniques: pair XRD with differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect volatile impurities .
Q. What in vitro models are suitable for assessing the biological interactions of this compound, and how should experimental controls be designed?
- Methodological Answer : Use Caco-2 cell monolayers to study intestinal absorption, applying this compound at physiologically relevant concentrations (0.1–10 mM) . Include controls: (1) blank (media only), (2) ricinoleic acid (parent compound), and (3) magnesium chloride (to isolate Mg²⁺ effects). Measure transepithelial electrical resistance (TEER) and paracellular permeability using fluorescent markers (e.g., FITC-dextran) . Replicate experiments ≥3 times and analyze data with ANOVA followed by Tukey’s post hoc test .
Q. How can computational modeling predict the thermodynamic stability of this compound in aqueous environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate Gibbs free energy changes (ΔG) for hydrolysis reactions . Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) and solvation models (e.g., COSMO). Validate predictions experimentally by measuring pH-dependent solubility and monitoring hydrolysis via LC-MS . Correlate stability with logP values (experimentally determined via shake-flask method) to assess hydrophobicity-driven aggregation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound across studies?
- Methodological Answer : Variations may stem from differences in solvent polarity, temperature, or sample purity. Standardize protocols: measure solubility in triplicate using USP-grade solvents (e.g., water, ethanol, hexane) at 25°C . Characterize samples via Karl Fischer titration to quantify water content and ICP-MS to verify Mg²⁺ stoichiometry . Report data with confidence intervals (95% CI) and compare with literature using Bland-Altman plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
